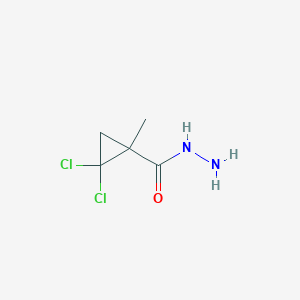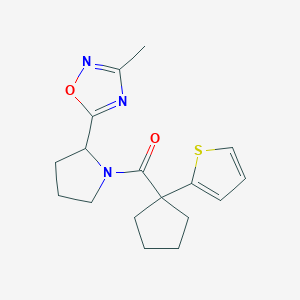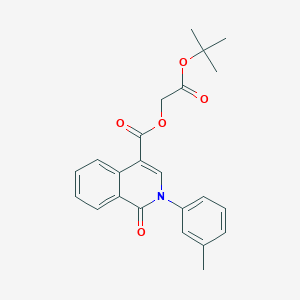![molecular formula C13H12N6O3S B2535830 methyl 3-{4-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate CAS No. 478041-14-4](/img/structure/B2535830.png)
methyl 3-{4-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Transformations
Triazole derivatives are synthesized through various methods, including cycloaddition reactions of arylazides with acetylacetone, leading to derivatives of 1,2,3-triazole. These compounds demonstrate significant versatility in chemical transformations, such as the Wilgerodt-Kindler reaction, transforming into acetic acids and reacting with amino-triazol-3-thiol to afford triazolo[3,4-b][1,3,4] thiadiazole derivatives (Pokhodylo et al., 2009).
Antimicrobial and Antileishmanial Activities
Certain 1,2,4-triazole derivatives exhibit antimicrobial and antileishmanial activities. Theoretical studies using the Density Functional Theory (DFT) method have highlighted structural and spectroscopic parameters, supporting their potential application in combating infectious diseases like Leishmania infantum (Süleymanoğlu et al., 2017).
Synthesis of Tri-Heterocyclic Compounds
Research has been conducted on synthesizing new triheterocyclic regioisomers as precursors for bi-triazolic α-amino acids, demonstrating the potential for creating novel compounds with triazole groups for various applications (Hajib et al., 2020).
Structural Characterization
The structural characterization of triazole derivatives, such as (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, through methods like IR, 1H NMR, and X-ray diffraction, underscores the importance of these techniques in confirming the chemical structures of synthesized compounds (Shuang-hu, 2014).
Potential Against COVID-19
Emerging research into thiadiazole and triazole hybrids indicates their potential efficacy against COVID-19's main protease, showcasing the importance of structural modification and virtual screening in drug discovery efforts for addressing global health crises (Rashdan et al., 2021).
Wirkmechanismus
Target of Action
Methyl 3-[4-[2-(1,2,4-triazol-1-yl)propanoyl]triazol-1-yl]thiophene-2-carboxylate is a derivative of 1,2,4-triazole, which has been reported to have promising anticancer properties . The primary target of this compound is the aromatase enzyme , which plays a crucial role in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, the compound can potentially disrupt the growth of estrogen-dependent cancer cells.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction inhibits the enzyme’s activity, preventing the conversion of androgens to estrogens. As a result, the growth of estrogen-dependent cancer cells is disrupted.
Biochemical Pathways
The inhibition of the aromatase enzyme affects the steroidogenesis pathway, specifically the conversion of androgens to estrogens . This disruption can lead to a decrease in estrogen levels, which can inhibit the growth of estrogen-dependent cancer cells.
Result of Action
The compound’s action results in the inhibition of the growth of estrogen-dependent cancer cells . Some derivatives have shown potent inhibitory activities against various human cancer cell lines, including MCF-7, Hela, and A549 .
Biochemische Analyse
Biochemical Properties
These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Cellular Effects
Related 1,2,3-triazole compounds have shown various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Related 1,2,3-triazole compounds are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Dosage Effects in Animal Models
Related 1,2,3-triazole compounds have shown various effects at different dosages .
Metabolic Pathways
Related 1,2,3-triazole compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
Related 1,2,3-triazole compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Related 1,2,3-triazole compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
methyl 3-[4-[2-(1,2,4-triazol-1-yl)propanoyl]triazol-1-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S/c1-8(19-7-14-6-15-19)11(20)9-5-18(17-16-9)10-3-4-23-12(10)13(21)22-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEJHQSNKHZDFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CN(N=N1)C2=C(SC=C2)C(=O)OC)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2535750.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide](/img/structure/B2535754.png)

![(4-chlorophenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535757.png)


![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2535761.png)
![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2535762.png)
![5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2535764.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2535765.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2535766.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2535768.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2535769.png)
